molecular formula C18H12Cl2FN5O B2481130 6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-11-4

6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2481130
CAS RN: 887215-11-4
M. Wt: 404.23
InChI Key: CVQULEAAKGMIFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives involves multi-step chemical reactions, starting from specific chlorophenyl or fluorophenyl compounds. These processes often include chlorination, aminization, or condensation reactions to build the complex triazolopyrimidine framework (Lu Jiu-fu et al., 2015; A. El-Agrody et al., 2001).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by X-ray diffraction techniques, revealing detailed geometrical parameters and confirming the presence of the triazolopyrimidine ring. These structures often crystallize in specific space groups, highlighting the intricate molecular geometry of these compounds (S. Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including with alcohols, thiols, and alkylamines, to yield compounds with potential anticancer activity. These reactions are sensitive to the substituents on the phenyl ring, indicating a significant structure-activity relationship (SAR) (N. Zhang et al., 2007).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as melting points, solubility, and crystalline form, are crucial for their characterization. These properties are determined through various analytical techniques, including IR, NMR, and mass spectrometry (Xiao-Bao Chen & De-Qing Shi, 2008).

Chemical Properties Analysis

Triazolopyrimidines exhibit a range of chemical properties, including antimicrobial and antifungal activities. These properties are influenced by the specific substituents on the triazolopyrimidine core, demonstrating their potential as therapeutic agents (S. A. Komykhov et al., 2017; T. Farghaly, 2008).

Scientific Research Applications

Heteroaromatic Synthesis

The chemical scaffold of triazolopyrimidines serves as a versatile precursor in the synthesis of novel heteroaromatic compounds. For instance, the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives has been explored, highlighting the utility of triazolopyrimidines in generating a diverse array of heteroaromatic frameworks with potential antimicrobial activities (El-Agrody et al., 2001).

Anticancer Applications

Research into triazolopyrimidine derivatives has identified a series of compounds with a unique mechanism of action against cancer cells. These compounds have been shown to promote tubulin polymerization in vitro, offering a novel pathway for cancer treatment without competing with paclitaxel for binding. This class of compounds also demonstrates the ability to overcome resistance associated with multiple drug resistance transporter proteins, indicating their potential as effective anticancer agents (Zhang et al., 2007).

Antimicrobial and Antimalarial Effects

Compounds derived from triazolopyrimidine have been evaluated for their antimicrobial and antimalarial properties. Studies have synthesized novel derivatives that exhibit activity against various microbial strains, including potential antimalarial effects against Plasmodium berghei in mice. This research underscores the therapeutic potential of triazolopyrimidine derivatives in addressing infectious diseases (Werbel et al., 1973).

Anti-inflammatory and Analgesic Properties

Further investigations into triazolopyrimidine derivatives have revealed their potential as anti-inflammatory and analgesic agents. The synthesis of novel 4(3H)-quinazolinone derivatives, incorporating either 4-chlorophenyl or 4-fluorophenyl groups, demonstrates the scope of triazolopyrimidine chemistry in developing new therapeutic agents with potential anti-inflammatory and analgesic activities (Farag et al., 2012).

properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O/c19-14-6-3-12(7-15(14)20)8-25-10-22-17-16(18(25)27)23-24-26(17)9-11-1-4-13(21)5-2-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQULEAAKGMIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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